
Estrone-3-sulfate Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrone-3-sulfate Sodium is a naturally occurring estrogen conjugate and a derivative of estrone. It is a biologically inactive form of estrogen that can be converted into the active estrogen, estrone, by the enzyme steroid sulfatase . This compound is commonly found in human plasma and is used in various scientific and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estrone-3-sulfate Sodium can be synthesized through the sulfonation of estrone. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction typically takes place in an organic solvent such as pyridine or dichloromethane under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of estrone from natural sources such as pregnant mare urine. The extracted estrone is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting estrone-3-sulfate is neutralized with sodium hydroxide to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Estrone-3-sulfate Sodium undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to estrone and sulfuric acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form estrone-3-sulfate derivatives under specific conditions.
Reduction: Reduction reactions can convert estrone-3-sulfate to other estrogenic compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estrone and sulfuric acid.
Oxidation: Estrone-3-sulfate derivatives.
Reduction: Various estrogenic compounds.
Applications De Recherche Scientifique
Estrone-3-sulfate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of estrogens in environmental samples.
Biology: Studied for its role in the endocrine system and its effects on cellular processes.
Medicine: Used in hormone replacement therapy and for the treatment of menopausal symptoms.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Estrone-3-sulfate Sodium exerts its effects by being converted into estrone by the enzyme steroid sulfatase. Estrone then binds to estrogen receptors in target tissues, modulating gene expression and cellular responses. This conversion and subsequent binding to estrogen receptors play a crucial role in regulating various physiological processes, including reproductive function and bone metabolism .
Comparaison Avec Des Composés Similaires
Estrone-3-sulfate Sodium is unique compared to other estrogen conjugates due to its specific structure and biological activity. Similar compounds include:
Estrone-3-glucuronide Sodium: Another conjugated form of estrone with different solubility and metabolic properties.
17β-Estradiol-3-sulfate Sodium: A sulfate conjugate of estradiol with higher estrogenic activity.
Estriol-3-sulfate Sodium: A sulfate conjugate of estriol, used in different therapeutic applications.
This compound serves as a long-lasting reservoir for estrone and estradiol in the body, making it a valuable compound for both research and therapeutic purposes .
Propriétés
Formule moléculaire |
C18H21NaO5S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |
Clé InChI |
VUCAHVBMSFIGAI-TWCWWGPMSA-M |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



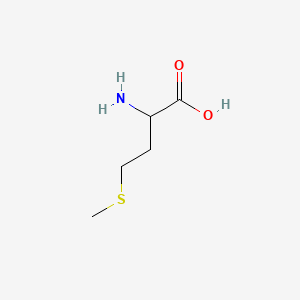
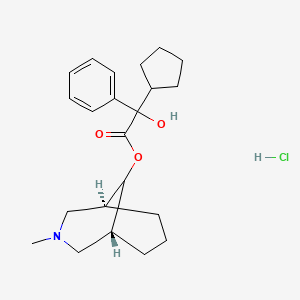
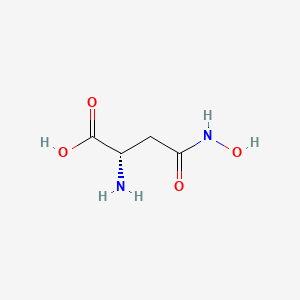
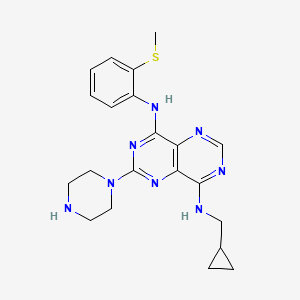
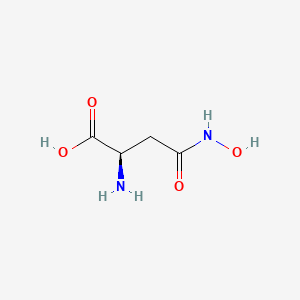
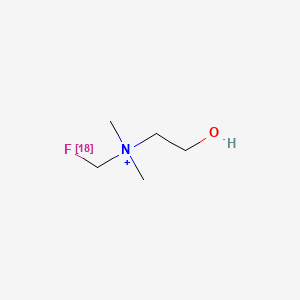

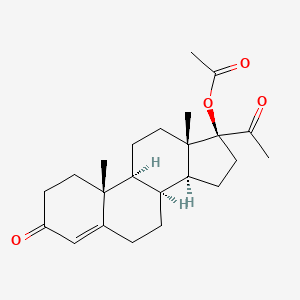
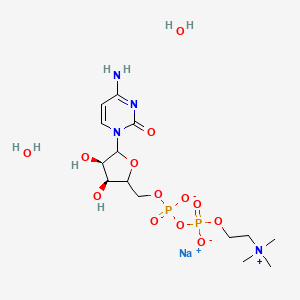
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10779397.png)
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10779398.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
